2-[4-[1-[(2,4-Dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-5-ethyl-1,3,4-thiadiazole
Overview
Description
2-[4-[1-[(2,4-Dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-5-ethyl-1,3,4-thiadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and a thiadiazole moiety. The presence of the 2,4-dichlorophenyl group adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-[(2,4-Dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-5-ethyl-1,3,4-thiadiazole typically involves multiple steps. One common approach is the reaction of 2,4-dichlorobenzyl chloride with pyrazolo[3,4-d]pyrimidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with piperazine and 5-ethyl-1,3,4-thiadiazole under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-[1-[(2,4-Dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-5-ethyl-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
2-[4-[1-[(2,4-Dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-5-ethyl-1,3,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[1-[(2,4-Dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-5-ethyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to alterations in cellular signaling and metabolic pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the pyrazolo[3,4-d]pyrimidine core and exhibit similar biological activities.
Thiadiazole derivatives: Compounds with the thiadiazole moiety are known for their diverse pharmacological properties.
Piperazine derivatives: These compounds are widely used in medicinal chemistry for their versatile biological activities.
Uniqueness
The uniqueness of 2-[4-[1-[(2,4-Dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-5-ethyl-1,3,4-thiadiazole lies in its combination of multiple pharmacophores, which enhances its potential for diverse biological activities and therapeutic applications .
Properties
IUPAC Name |
2-[4-[1-[(2,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]-5-ethyl-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N8S/c1-2-17-26-27-20(31-17)29-7-5-28(6-8-29)18-15-10-25-30(19(15)24-12-23-18)11-13-3-4-14(21)9-16(13)22/h3-4,9-10,12H,2,5-8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIJOUVCGRSHGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N2CCN(CC2)C3=NC=NC4=C3C=NN4CC5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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